1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1-ethanone O-allyloxime
Description
Properties
IUPAC Name |
(E)-1-(6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-N-prop-2-enoxyethanimine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4OS/c1-4-5-15-13-7(2)9-8(3)14-10(16-9)11-6-12-14/h4,6H,1,5H2,2-3H3/b13-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVHQVUAVQCZJPA-NTUHNPAUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC=NN12)C(=NOCC=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC2=NC=NN12)/C(=N/OCC=C)/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1-ethanone O-allyloxime typically involves multi-step reactions. One common method includes the reaction of dibenzoylacetylene with triazole derivatives in a one-pot catalyst-free procedure at room temperature . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The thiazole ring can participate in oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve agents such as sodium borohydride or lithium aluminum hydride.
Major products from these reactions depend on the specific conditions and reagents used, often resulting in derivatives with modified functional groups.
Scientific Research Applications
Synthesis and Characterization
The synthesis of 1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1-ethanone O-allyloxime typically involves the reaction of appropriate thiazole and triazole derivatives with ethanone and allyl hydroxylamine. Characterization methods include:
- Nuclear Magnetic Resonance (NMR) Spectroscopy
- Infrared (IR) Spectroscopy
- Mass Spectrometry (MS)
These techniques confirm the structure and purity of the synthesized compound.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of thiazole and triazole derivatives. Compounds similar to this compound have shown significant activity against various bacterial strains. For instance:
- In vitro studies demonstrated that derivatives exhibited antibacterial effects against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were significantly lower than those of standard antibiotics like Oxytetracycline .
Anticancer Potential
The thiazole and triazole moieties are known for their anticancer properties. Research indicates that compounds containing these structures can inhibit cancer cell proliferation. For example:
- A study involving similar compounds showed promising results in inhibiting MDA-MB-231 breast cancer cells using MTT assays . The presence of specific substituents on the thiazole ring enhances the anticancer activity.
Antioxidant Activity
The antioxidant potential of thiazole derivatives has been explored in various studies. Compounds like this compound may exhibit protective effects against oxidative stress by scavenging free radicals .
Case Study 1: Antimicrobial Efficacy
In a study published in RSC Advances, researchers synthesized a series of thiazole derivatives and evaluated their antimicrobial activity against Mycobacterium smegmatis and Pseudomonas aeruginosa. The results indicated that certain compounds had MIC values as low as 6.25 µg/mL against Mycobacterium smegmatis, suggesting their potential as future antituberculosis agents .
Case Study 2: Anticancer Activity
Research conducted on a related class of compounds demonstrated significant anticancer activity against various cell lines. The synthesized compounds were tested for their ability to inhibit cell growth in vitro, showing effective results against breast cancer cell lines . The structure–activity relationship studies suggested that modifications to the thiazole ring could enhance efficacy.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets and pathways. For example, it may bind to DNA or proteins, altering their function and leading to biological effects such as cell cycle arrest or apoptosis . The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar compounds include other thiazole and triazole derivatives, such as:
- 2-[(4-chlorobenzyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid
- Thiazolo[3,2-b][1,2,4]triazole derivatives
These compounds share structural similarities but may differ in their specific chemical properties and biological activities, highlighting the unique aspects of 1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1-ethanone O-allyloxime.
Biological Activity
1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1-ethanone O-allyloxime is a compound of increasing interest in pharmaceutical research due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the following chemical formula:
- Formula : C₇H₇N₃OS
- Melting Point : 147–149 °C
- CAS Number : 187597-18-8
| Property | Value |
|---|---|
| Molecular Weight | 181.21 g/mol |
| Melting Point | 147–149 °C |
| Solubility | Soluble in organic solvents |
Biological Activity Overview
Research indicates that compounds containing the thiazolo[3,2-b][1,2,4]triazole moiety exhibit a range of biological activities. These include:
- Antimicrobial Activity : Exhibits significant antibacterial and antifungal properties.
- Anticancer Activity : Demonstrated potential in inhibiting cancer cell proliferation.
- Antioxidant Properties : Scavenges free radicals, contributing to cellular protection.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cellular metabolism and proliferation.
- Interaction with DNA : Potential intercalation into DNA structures can lead to disruption of replication processes.
- Modulation of Signaling Pathways : Alters pathways associated with inflammation and apoptosis.
Antimicrobial Studies
A study evaluated the antimicrobial efficacy of various thiazole derivatives against common pathogens. Results indicated that compounds similar to this compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Anticancer Activity
Research conducted on the anticancer effects revealed that the compound significantly inhibited the growth of several cancer cell lines. The mechanism was linked to apoptosis induction and cell cycle arrest at the G2/M phase .
Antioxidant Activity
In vitro assays demonstrated that the compound showed strong antioxidant activity by reducing oxidative stress markers in cellular models. This suggests potential protective effects against oxidative damage .
Q & A
Basic: What synthetic strategies are effective for preparing 1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1-ethanone O-allyloxime?
Answer:
The synthesis of fused heterocyclic systems like thiazolo-triazole derivatives typically involves multi-step reactions. Key steps include:
- Heterocyclic Core Formation : Condensation of thiazole precursors with triazole intermediates under reflux conditions. For example, describes the use of PEG-400 as a solvent and Bleaching Earth Clay (pH 12.5) as a catalyst for thioether bond formation between tetrazole and chlorobenzyl derivatives at 70–80°C .
- Oxime Functionalization : The O-allyloxime moiety can be introduced via nucleophilic substitution or condensation. highlights the use of NaBH₄ in ethanol for reducing intermediates, which could be adapted for stabilizing oxime derivatives .
- Purification : Final products are often purified via recrystallization (e.g., using ethanol/water mixtures) and monitored by TLC .
Basic: How can spectroscopic techniques validate the structure of this compound?
Answer:
Critical spectroscopic data for structural confirmation include:
- IR Spectroscopy :
- Stretching vibrations for C=N (triazole/thiazole) at 1600–1650 cm⁻¹ .
- O-H (oxime) absorption near 3200–3400 cm⁻¹, though this may overlap with solvent peaks if not properly dried .
- ¹H NMR :
- Elemental Analysis : Confirm stoichiometry (e.g., C, H, N, S percentages within ±0.4% of theoretical values) .
Advanced: What mechanistic insights explain the formation of side products during synthesis?
Answer:
Common side reactions include:
- Oxime Isomerization : The O-allyloxime group may isomerize to the E/Z configuration under acidic or high-temperature conditions. notes that NaBH₄ reduction can stabilize intermediates but may also lead to over-reduction if stoichiometry is not tightly controlled .
- Ring-Opening Reactions : Prolonged reflux in polar solvents (e.g., PEG-400) can hydrolyze the thiazole ring. suggests limiting reaction times to 1–2 hours and using mild catalysts to minimize degradation .
- Byproduct Mitigation : Adjusting solvent polarity (e.g., switching from ethanol to acetonitrile) and optimizing catalyst loading (e.g., 10 wt% Bleaching Earth Clay) improve selectivity .
Advanced: How can researchers reconcile contradictory yield data in similar synthetic protocols?
Answer:
Discrepancies in reported yields (e.g., 61–81% in vs. 65–72% in ) often arise from:
- Substituent Effects : Electron-withdrawing groups on aryl rings (e.g., nitro in ) reduce nucleophilicity, lowering yields compared to electron-donating substituents .
- Reagent Purity : Impurities in starting materials (e.g., maleimides in ) or solvents can stall reactions. Anhydrous solvents and recrystallized precursors are critical .
- Experimental Design Limitations : highlights degradation of organic compounds over time, which may artificially depress yields if reactions are not monitored in real-time via TLC or HPLC .
Advanced: What methodologies are used to evaluate the bioactivity of thiazolo-triazole derivatives?
Answer:
- Antimicrobial Assays :
- Disk diffusion or microdilution methods against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans). reports MIC values <50 µg/mL for triazole-thiazole hybrids .
- Structure-activity relationships (SAR): Bulky substituents (e.g., 4-chlorophenyl in ) enhance membrane penetration, while polar groups (e.g., hydroxyl) reduce activity .
- Antitumor Screening :
- MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Derivatives with pyridine or furan moieties () show IC₅₀ values <10 µM due to intercalation with DNA .
Advanced: How can stability issues during spectroscopic or bioactivity studies be addressed?
Answer:
- Degradation Prevention :
- Store compounds in inert atmospheres (N₂/Ar) at –20°C to prevent oxidation of the allyloxime group .
- For long-term bioassays, recommends continuous cooling to slow organic degradation in aqueous matrices .
- Spectroscopic Artifacts :
- Use deuterated DMSO for NMR to avoid solvent peak interference with labile protons .
- Dry samples thoroughly (e.g., over P₂O₅) before IR analysis to eliminate moisture peaks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
